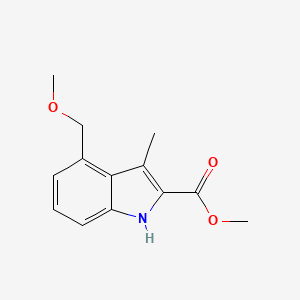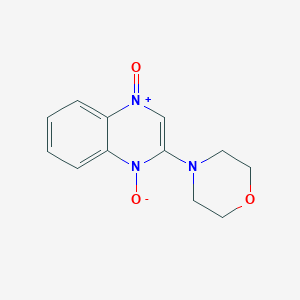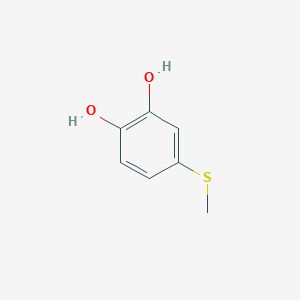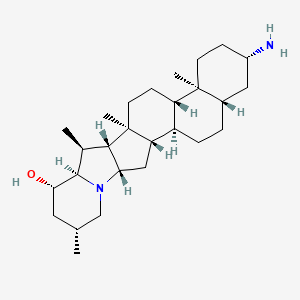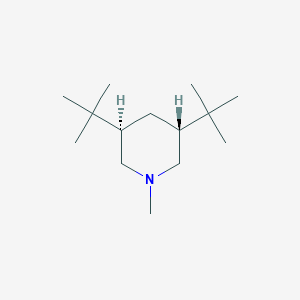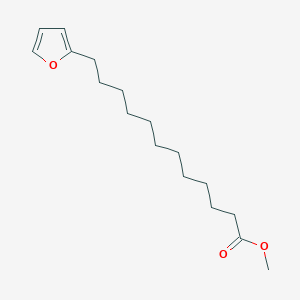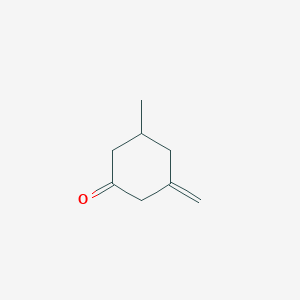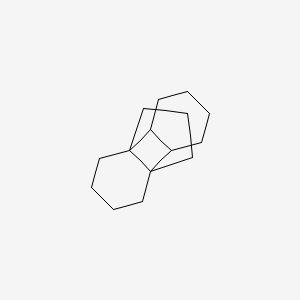
Decahydro-4a,8b-propanobiphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-4a,8b-propanobiphenylene is a chemical compound with the molecular formula C15H24 It is a saturated hydrocarbon that belongs to the class of polycyclic compounds This compound is characterized by its unique structure, which includes a decahydro configuration and a propanobiphenylene core
Méthodes De Préparation
The synthesis of Decahydro-4a,8b-propanobiphenylene involves several steps, typically starting with the preparation of the biphenylene core. One common method involves the catalytic hydrogenation of biphenylene under high pressure and temperature conditions. The reaction is usually carried out in the presence of a metal catalyst such as palladium or platinum. The hydrogenation process converts the unsaturated biphenylene into the saturated this compound.
Industrial production methods for this compound may involve similar catalytic hydrogenation processes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Decahydro-4a,8b-propanobiphenylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride may produce alcohols.
Applications De Recherche Scientifique
Decahydro-4a,8b-propanobiphenylene has several scientific research applications across different fields:
Chemistry: In chemistry, this compound is used as a model system for studying the reactivity and stability of polycyclic hydrocarbons. It serves as a reference compound for understanding the behavior of similar structures under various reaction conditions.
Biology: In biological research, this compound is investigated for its potential interactions with biological molecules. Studies focus on its binding affinity to proteins and enzymes, which can provide insights into its potential as a drug candidate.
Medicine: The compound’s unique structure and chemical properties make it a candidate for drug development. Researchers explore its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of other complex organic molecules. Its stability and reactivity make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Decahydro-4a,8b-propanobiphenylene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and function.
Molecular Targets: The primary molecular targets include enzymes involved in metabolic pathways and proteins that regulate cellular processes. The binding of this compound to these targets can modulate their activity, leading to changes in cellular functions.
Pathways Involved: The pathways affected by this compound include those related to energy metabolism, signal transduction, and gene expression. By influencing these pathways, this compound can exert its effects on cellular processes and overall organismal health.
Comparaison Avec Des Composés Similaires
Decahydro-4a,8b-propanobiphenylene can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Decahydronaphthalene: Also known as decalin, this compound has a similar decahydro configuration but lacks the propanobiphenylene core. This compound’s unique structure provides different reactivity and applications compared to decahydronaphthalene.
Biphenylene: The unsaturated precursor of this compound, biphenylene has distinct chemical properties due to its unsaturated nature. The hydrogenation of biphenylene to form this compound results in a compound with different stability and reactivity.
Tetralin: Another related compound, tetralin, has a partially hydrogenated structure compared to this compound
Propriétés
Numéro CAS |
63305-46-4 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
tetracyclo[6.4.3.01,8.02,7]pentadecane |
InChI |
InChI=1S/C15H24/c1-2-7-13-12(6-1)14-8-3-4-9-15(13,14)11-5-10-14/h12-13H,1-11H2 |
Clé InChI |
OLCKICPFASMGFB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C34C2(CCCC3)CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)
![2,2'-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide}](/img/structure/B14492309.png)

